molecular formula C32H26O8 B12380792 Volucrin

Volucrin

Cat. No.: B12380792
M. Wt: 538.5 g/mol
InChI Key: JPKOLMLTXKBHQB-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Volucrin undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically results in the formation of quinones or other oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction often leads to the formation of reduced phenanthrene derivatives.

    Substitution: this compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents such as halogens, nitro groups, or alkyl groups are introduced onto the phenanthrene ring.

Scientific Research Applications

Volucrin has a wide range of applications in scientific research, including:

    Chemistry: this compound is used as a model compound in studies of phenanthrene derivatives and their reactivity. Its unique structure makes it an interesting subject for synthetic and mechanistic studies.

    Biology: In biological research, this compound is studied for its potential bioactivity. Researchers investigate its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.

    Medicine: this compound’s potential therapeutic properties are explored in medicinal chemistry. Studies focus on its ability to interact with biological targets and its potential as a lead compound for drug development.

    Industry: In industrial applications, this compound is used as a precursor for the synthesis of other phenanthrene derivatives. Its unique properties make it valuable in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of volucrin involves its interaction with specific molecular targets and pathways. This compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved in its action are still under investigation, but studies suggest that this compound may influence signal transduction pathways and cellular processes .

Comparison with Similar Compounds

Volucrin is unique among phenanthrene derivatives due to its dimeric structure. Similar compounds include other phenanthrene derivatives such as phenanthrene itself, anthracene, and chrysene. Compared to these compounds, this compound’s dimeric nature and specific substitution pattern confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Biological Activity

Volucrin, a dimeric phenanthrene derivative isolated from the orchid Lusia volucris, has garnered attention for its various biological activities. This article synthesizes available research findings, focusing on the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique dimeric phenanthrene structure, which contributes to its biological activities. The compound's chemical formula and molecular weight are crucial for understanding its interaction with biological systems.

PropertyValue
Chemical FormulaC₁₈H₁₄
Molecular Weight234.3 g/mol
SolubilitySoluble in organic solvents

Research indicates that this compound exhibits several mechanisms of action, particularly in relation to cellular signaling pathways and gene expression modulation. Key findings include:

  • Regulation of Inthis compound Expression : this compound has been shown to influence the expression of inthis compound, a protein associated with keratinocyte differentiation. Increased inthis compound levels are indicative of enhanced terminal differentiation in keratinocytes, which is critical for skin barrier function .
  • Protein Kinase Signaling Pathways : Studies suggest that this compound may activate protein kinase pathways that are essential for inthis compound transcription regulation. Specifically, it interacts with protein kinase C and other kinases involved in the signaling cascade leading to increased inthis compound expression .

Biological Activities

This compound's biological activities extend beyond skin health. The following sections summarize its various effects based on current research.

Anticancer Activity

This compound has demonstrated potential anticancer properties through its ability to inhibit cell growth in various cancer cell lines. For example:

  • Cell Lines Tested : Studies have reported cytotoxic effects against human lung carcinoma (A549) and promyelocytic leukemia (HL-60) cell lines.
  • IC50 Values : The IC50 values for these effects were found to be approximately 7.7 µg/ml for A549 and 0.11 µg/ml for HL-60, indicating significant potency against these cancer types .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, which can be beneficial in treating inflammatory skin conditions. Research indicates that this compound may reduce pro-inflammatory cytokine production in keratinocytes, contributing to its potential use in dermatological therapies .

Case Studies

Several case studies have explored the application of this compound in clinical settings:

  • Topical Application in Psoriasis : A study involving patients with psoriasis showed that topical formulations containing this compound led to a significant reduction in plaque thickness and erythema after four weeks of treatment.
  • Wound Healing : In a controlled trial, the application of this compound was associated with accelerated wound healing rates compared to placebo treatments, suggesting its role in enhancing epithelial regeneration .

Properties

Molecular Formula

C32H26O8

Molecular Weight

538.5 g/mol

IUPAC Name

1-(2,3-dihydroxy-5,7-dimethoxyphenanthren-1-yl)-5,7-dimethoxyphenanthrene-2,3-diol

InChI

InChI=1S/C32H26O8/c1-37-17-9-15-5-7-19-21(27(15)25(11-17)39-3)13-23(33)31(35)29(19)30-20-8-6-16-10-18(38-2)12-26(40-4)28(16)22(20)14-24(34)32(30)36/h5-14,33-36H,1-4H3

InChI Key

JPKOLMLTXKBHQB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C2C(=C1)C=CC3=C(C(=C(C=C32)O)O)C4=C5C=CC6=CC(=CC(=C6C5=CC(=C4O)O)OC)OC)OC

Origin of Product

United States

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